molecular formula C7H14Cl2N4 B6244924 [3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers CAS No. 2408963-09-5

[3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers

Cat. No.: B6244924
CAS No.: 2408963-09-5
M. Wt: 225.1
InChI Key:
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Description

[3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride is a chemical compound that consists of a cyclobutyl ring substituted with a 1H-1,2,4-triazol group and a methanamine group, forming a dihydrochloride salt. This compound exists as a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutylmethanamine and 1H-1,2,4-triazole.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the cyclobutylmethanamine with 1H-1,2,4-triazole under acidic conditions.

  • Purification: The resulting product is purified to obtain the dihydrochloride salt form.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and correct stereochemistry of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Derivatives with different functional groups such as halides, alkyl, and aryl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which [3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride: Similar structure but with a pyrazole ring instead of a triazole ring.

  • (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride: Similar triazole ring but different substitution pattern.

Uniqueness: The presence of the 1,2,4-triazol ring in [3-(1H-1,2,4-triazol-1-yl)cyclobutyl]methanamine dihydrochloride provides unique chemical and biological properties compared to other similar compounds. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.

Properties

CAS No.

2408963-09-5

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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